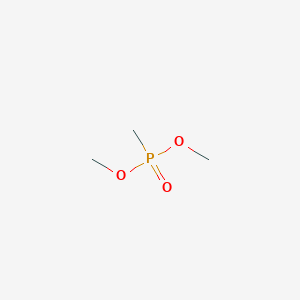


























|
REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Cl:8][CH2:9][CH2:10][O:11][P:12]([O:18][CH2:19][CH2:20][Cl:21])([O:14][CH2:15][CH2:16][Cl:17])=[O:13].C(=O)([O-])[O-].[Na+].[Na+].CCl.[OH-].[Na+].C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.[OH-].[K+].C1OC1>O.CO>[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[P:12]([O:11][CH2:10][CH2:9][Cl:8])([O:18][CH2:19][CH2:20][Cl:21])([O:14][CH2:15][CH2:16][Cl:17])=[O:13] |f:2.3.4,6.7,9.10,14.15|
|


|
Name
|
|
|
Quantity
|
5308 g
|
|
Type
|
reactant
|
|
Smiles
|
CP(OC)(OC)=O
|
|
Name
|
0.1-N
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
|
|
Name
|
acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cyclic glycol ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cyclic ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cyclic ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
20 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCOP(=O)(OCCCl)OCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
8.8 mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
60.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCl
|
|
Name
|
cyclic glycol ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
0.1-N
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
|
|
Name
|
cyclic ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
While stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A vessel fitted with stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, heating mantle
|
|
Type
|
CUSTOM
|
|
Details
|
After a brief nitrogen purge
|
|
Type
|
CUSTOM
|
|
Details
|
to remove air (and thus avoid possible oxidative color development the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was raised to 135°, at which
|
|
Type
|
TEMPERATURE
|
|
Details
|
Over five hours the temperature was gradually raised to 185°
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the remaining reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to about 92° under dry nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 2 hours at 95°, at which point the two titration
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
results
|
|
Type
|
STIRRING
|
|
Details
|
with stirring at 95°
|
|
Type
|
WAIT
|
|
Details
|
After 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
|
Type
|
CUSTOM
|
|
Details
|
drifted down to 80°
|
|
Type
|
CUSTOM
|
|
Details
|
was conducted at 90°-95°
|
|
Type
|
DISSOLUTION
|
|
Details
|
until dissolved volatiles
|
|
Type
|
CUSTOM
|
|
Details
|
were removed (
|
|
Type
|
CUSTOM
|
|
Details
|
To remove final traces of acid, which
|
|
Type
|
CUSTOM
|
|
Details
|
was briefly retreated with ethylene oxide at 95°
|
|
Type
|
ADDITION
|
|
Details
|
Alternatively, 12 of the non-volatile diepoxide of cyclohexenylmethyl cyclohexenylcarboxylate was added
|


Reaction Time |
27 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CP(OC)(OC)=O.P(=O)(OCCCl)(OCCCl)OCCCl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |